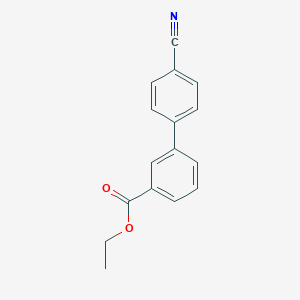

Ethyl 4'-cyanobiphenyl-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4'-cyanobiphenyl-3-carboxylate is a compound that is structurally related to various ethyl cyano-carboxylate derivatives, which have been the subject of several research studies. These studies have explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, providing insights that could be extrapolated to understand Ethyl 4'-cyanobiphenyl-3-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that facilitate the formation of the cyano-carboxylate moiety. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids, achieving good yields without racemization under mild conditions . Similarly, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized via Knoevenagel condensation, demonstrating a clean and efficient synthetic procedure . These methods highlight the potential pathways that could be adapted for the synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate.

Molecular Structure Analysis

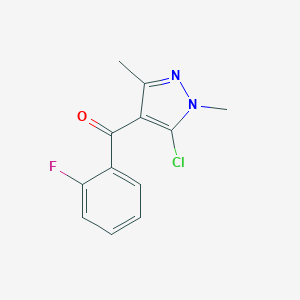

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated by X-ray structure analysis, revealing the spatial arrangement of the rings and the types of interactions stabilizing the crystal structure . This information is crucial for understanding the molecular geometry and potential reactivity of Ethyl 4'-cyanobiphenyl-3-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of ethyl cyano-carboxylate derivatives has been explored through various reactions. For instance, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to react with nucleophilic reagents to form a variety of heterocyclic compounds . This demonstrates the versatility of the cyano-carboxylate group in undergoing chemical transformations, which could be relevant for the reactivity of Ethyl 4'-cyanobiphenyl-3-carboxylate.

Physical and Chemical Properties Analysis

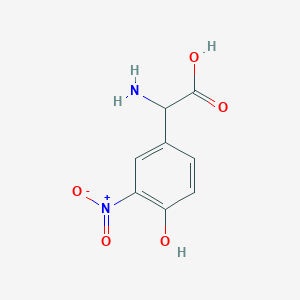

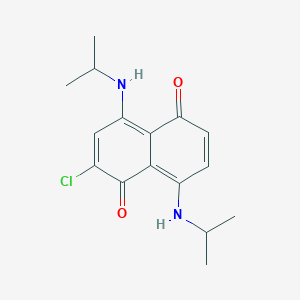

The physical and chemical properties of ethyl cyano-carboxylate derivatives are influenced by their molecular structure. For example, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been studied, revealing significant biological activities . The antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have also been evaluated, with some compounds showing greater activity due to phenolic substitution . These studies provide a foundation for predicting the potential properties of Ethyl 4'-cyanobiphenyl-3-carboxylate.

Applications De Recherche Scientifique

Synthetic Methodologies

- Phosphine-catalyzed Annulation : A study detailed an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of phosphine catalysts in creating complex structures from simple precursors (Zhu, Xue-Feng et al., 2003).

Antimicrobial and Antioxidant Activities

- Lignan Conjugates Synthesis : Research on synthesizing new compounds, including ethyl cyclopropanecarboxylates, revealed significant antimicrobial and antioxidant properties, highlighting the potential of these compounds in pharmaceutical applications (Raghavendra, K. et al., 2016).

Anti-inflammatory and Antioxidant Properties

- Novel Compounds Evaluation : A series of novel ethyl thiophene-3-carboxylates were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the promise of these compounds in therapeutic contexts (Madhavi, K. & Sreeramya, G., 2017).

Crystal and Molecular Structure Studies

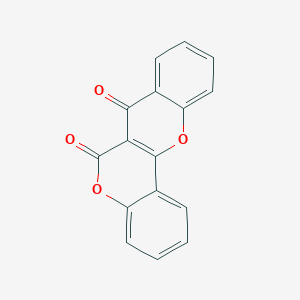

- Chalcone Derivatives : The crystal and molecular structure studies of certain ethyl carboxylates were reported, providing insights into their potential as activated unsaturated systems in addition reactions (Kaur, M. et al., 2012).

Corrosion Inhibition

- Pyranopyrazole Derivatives : This study introduced new corrosion inhibitors, showcasing the application of ethyl carboxylate derivatives in industrial processes to protect metals from corrosion (Dohare, P. et al., 2017).

Propriétés

IUPAC Name |

ethyl 3-(4-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLMOZNBQVTKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618690 |

Source

|

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4'-cyanobiphenyl-3-carboxylate | |

CAS RN |

131379-34-5 |

Source

|

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)